Cas no 2580186-21-4 (4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide)

4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a heterocyclic sulfonamide compound featuring a benzothiophene core with chloro and methyl substituents. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The sulfonamide group enhances reactivity, facilitating further functionalization, while the chloro and methyl groups contribute to steric and electronic modulation. This compound exhibits potential utility in medicinal chemistry, serving as a scaffold for biologically active molecules. Its well-defined molecular structure ensures consistent performance in synthetic applications, making it a reliable choice for researchers seeking precise modifications in complex molecular frameworks.
4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide structure
2580186-21-4 structure
商品名:4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
CAS番号:2580186-21-4
MF:C9H8ClNO2S2
メガワット:261.74831867218
CID:5658956
PubChem ID:144140445

4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2580186-21-4
    • 4-chloro-3-methyl-1-benzothiophene-2-sulfonamide
    • EN300-27733794
    • 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
    • インチ: 1S/C9H8ClNO2S2/c1-5-8-6(10)3-2-4-7(8)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)
    • InChIKey: NOSSXEIATQMXJY-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2=C1C(C)=C(S2)S(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 260.9684985g/mol
  • どういたいしつりょう: 260.9684985g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 341
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 96.8Ų

4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27733794-0.05g
4-chloro-3-methyl-1-benzothiophene-2-sulfonamide
2580186-21-4 95.0%
0.05g
$1068.0 2025-03-19
Enamine
EN300-27733794-0.25g
4-chloro-3-methyl-1-benzothiophene-2-sulfonamide
2580186-21-4 95.0%
0.25g
$1170.0 2025-03-19
Enamine
EN300-27733794-0.5g
4-chloro-3-methyl-1-benzothiophene-2-sulfonamide
2580186-21-4 95.0%
0.5g
$1221.0 2025-03-19
Enamine
EN300-27733794-1.0g
4-chloro-3-methyl-1-benzothiophene-2-sulfonamide
2580186-21-4 95.0%
1.0g
$1272.0 2025-03-19
Enamine
EN300-27733794-10.0g
4-chloro-3-methyl-1-benzothiophene-2-sulfonamide
2580186-21-4 95.0%
10.0g
$5467.0 2025-03-19
Enamine
EN300-27733794-0.1g
4-chloro-3-methyl-1-benzothiophene-2-sulfonamide
2580186-21-4 95.0%
0.1g
$1119.0 2025-03-19
Enamine
EN300-27733794-1g
4-chloro-3-methyl-1-benzothiophene-2-sulfonamide
2580186-21-4
1g
$1272.0 2023-09-10
Enamine
EN300-27733794-5g
4-chloro-3-methyl-1-benzothiophene-2-sulfonamide
2580186-21-4
5g
$3687.0 2023-09-10
Enamine
EN300-27733794-5.0g
4-chloro-3-methyl-1-benzothiophene-2-sulfonamide
2580186-21-4 95.0%
5.0g
$3687.0 2025-03-19
Enamine
EN300-27733794-2.5g
4-chloro-3-methyl-1-benzothiophene-2-sulfonamide
2580186-21-4 95.0%
2.5g
$2492.0 2025-03-19

4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide 関連文献

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4-Chloro-3-methyl-1-benzothiophene-2-sulfonamideに関する追加情報

4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide: A Comprehensive Overview

The compound 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide (CAS No. 2580186-21-4) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring structure. The presence of a sulfonamide group further enhances its functional versatility, making it a subject of interest in both academic research and industrial development.

Recent studies have highlighted the unique properties of benzothiophene derivatives, particularly their role in drug discovery and material science. The sulfonamide group in this compound is known to exhibit strong hydrogen bonding capabilities, which can significantly influence the molecule's solubility, stability, and bioavailability. These characteristics make 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide a promising candidate for applications in pharmaceuticals, where precise control over molecular interactions is crucial.

One of the most notable advancements involving this compound is its application in the development of novel therapeutic agents. Researchers have explored its potential as a scaffold for designing inhibitors of key enzymes involved in various disease pathways. For instance, studies have demonstrated that benzothiophene-based sulfonamides can effectively inhibit kinases, which are critical targets in cancer therapy. The chlorine substituent at position 4 and the methyl group at position 3 further modulate the electronic properties of the molecule, enhancing its binding affinity to target proteins.

In addition to its pharmaceutical applications, 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide has shown promise in materials science. Its aromatic structure and functional groups make it suitable for use in organic electronics, where such molecules can serve as building blocks for semiconductors or light-emitting materials. Recent research has focused on optimizing its electronic properties through structural modifications, paving the way for its integration into next-generation electronic devices.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the sulfonamide group is typically achieved through nucleophilic substitution or coupling reactions, while the substitution pattern on the benzothiophene ring is carefully controlled to ensure optimal reactivity and selectivity. These synthetic strategies not only highlight the molecule's versatility but also underscore the importance of precise chemical engineering in developing high-performance materials.

From an environmental standpoint, the development and application of 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide must adhere to stringent safety and sustainability standards. Researchers are actively exploring greener synthesis routes and evaluating the compound's biodegradability to minimize its ecological footprint. Such efforts align with global initiatives aimed at promoting sustainable chemistry and reducing waste in industrial processes.

In conclusion, 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application research, positions it as a key player in both academic and industrial landscapes. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to make significant contributions to fields ranging from drug discovery to materials science.

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